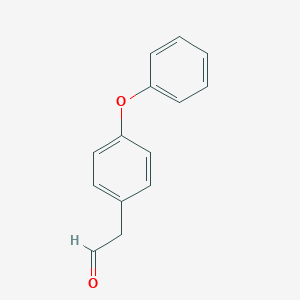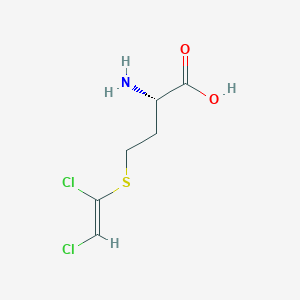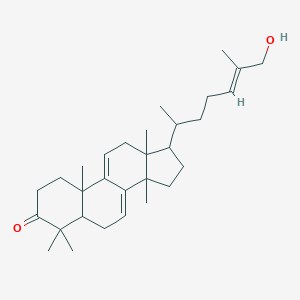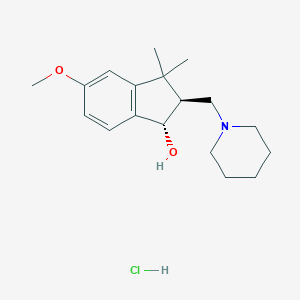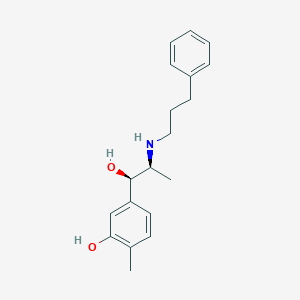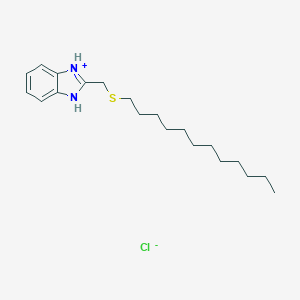
2-(Dodecylthiomethyl)-benzimidazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dodecylthiomethyl)-benzimidazole hydrochloride, also known as DTMB-HCl, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the family of benzimidazole derivatives and is characterized by its long alkyl chain, which makes it highly lipophilic and membrane-permeable.
作用機序
2-(Dodecylthiomethyl)-benzimidazole hydrochloride is believed to work by interacting with the lipid bilayer of biological membranes. The compound has a long alkyl chain that can insert itself into the hydrophobic core of the membrane, where it can affect the properties of the membrane, such as its fluidity and permeability. 2-(Dodecylthiomethyl)-benzimidazole hydrochloride has also been shown to interact with specific membrane-bound proteins, such as ion channels and transporters, which can modulate their activity.
Biochemical and Physiological Effects
2-(Dodecylthiomethyl)-benzimidazole hydrochloride has been shown to have several biochemical and physiological effects. The compound has been shown to affect the fluidity and permeability of biological membranes, which can have an impact on the function of membrane-bound proteins. 2-(Dodecylthiomethyl)-benzimidazole hydrochloride has also been shown to affect the activity of ion channels, transporters, and receptors, which are important for cellular signaling and communication.
実験室実験の利点と制限
One of the main advantages of using 2-(Dodecylthiomethyl)-benzimidazole hydrochloride in lab experiments is its high membrane permeability, which allows researchers to study the properties of biological membranes in living cells. The compound is also relatively easy to synthesize and purify, making it readily available for research purposes.
However, there are also some limitations associated with the use of 2-(Dodecylthiomethyl)-benzimidazole hydrochloride in lab experiments. The compound can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, the long alkyl chain of 2-(Dodecylthiomethyl)-benzimidazole hydrochloride can make it difficult to study the specific interactions between the compound and membrane-bound proteins.
将来の方向性
There are several future directions for research on 2-(Dodecylthiomethyl)-benzimidazole hydrochloride. One area of research is in the development of new drugs that can target membrane-bound proteins. 2-(Dodecylthiomethyl)-benzimidazole hydrochloride has been shown to be effective in identifying potential drug candidates, and further research in this area could lead to the development of new treatments for a range of diseases.
Another area of research is in the study of the specific interactions between 2-(Dodecylthiomethyl)-benzimidazole hydrochloride and membrane-bound proteins. Researchers are working to develop new techniques that can allow for the precise measurement of these interactions, which could provide valuable insights into the structure and function of these proteins.
Conclusion
In conclusion, 2-(Dodecylthiomethyl)-benzimidazole hydrochloride is a chemical compound that has a wide range of applications in scientific research. The compound is highly lipophilic and membrane-permeable, making it an effective probe for studying the properties of biological membranes. 2-(Dodecylthiomethyl)-benzimidazole hydrochloride has also been shown to be effective in identifying potential drug candidates that can target membrane-bound proteins. While there are some limitations associated with the use of 2-(Dodecylthiomethyl)-benzimidazole hydrochloride in lab experiments, the compound has significant potential for future research in drug discovery and membrane biophysics.
合成法
2-(Dodecylthiomethyl)-benzimidazole hydrochloride can be synthesized through a multi-step process that involves the reaction of 2-mercaptobenzimidazole with dodecyl iodide in the presence of a base, followed by the oxidation of the resulting dodecylthio derivative using hydrogen peroxide and hydrochloric acid. The final product is obtained after purification through column chromatography and recrystallization.
科学的研究の応用
2-(Dodecylthiomethyl)-benzimidazole hydrochloride has been found to have a wide range of applications in scientific research. One of the most significant areas of research is in the field of membrane biophysics, where 2-(Dodecylthiomethyl)-benzimidazole hydrochloride is used as a probe to study the properties of biological membranes. 2-(Dodecylthiomethyl)-benzimidazole hydrochloride is highly lipophilic and can easily penetrate cell membranes, allowing researchers to study the structure and function of these membranes in living cells.
2-(Dodecylthiomethyl)-benzimidazole hydrochloride has also been used in drug discovery and development, where it is used to screen for potential drug candidates that can target membrane-bound proteins. The compound has been shown to be effective in identifying compounds that can modulate the activity of ion channels, transporters, and receptors, which are important drug targets.
特性
CAS番号 |
102516-99-4 |
|---|---|
製品名 |
2-(Dodecylthiomethyl)-benzimidazole hydrochloride |
分子式 |
C20H33ClN2S |
分子量 |
369 g/mol |
IUPAC名 |
2-(dodecylsulfanylmethyl)-1H-benzimidazol-3-ium;chloride |
InChI |
InChI=1S/C20H32N2S.ClH/c1-2-3-4-5-6-7-8-9-10-13-16-23-17-20-21-18-14-11-12-15-19(18)22-20;/h11-12,14-15H,2-10,13,16-17H2,1H3,(H,21,22);1H |
InChIキー |
BGMLMHZPQAYUAS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCSCC1=[NH+]C2=CC=CC=C2N1.[Cl-] |
正規SMILES |
CCCCCCCCCCCCSCC1=[NH+]C2=CC=CC=C2N1.[Cl-] |
同義語 |
2-(dodecylsulfanylmethyl)-1,3-dihydrobenzoimidazole chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



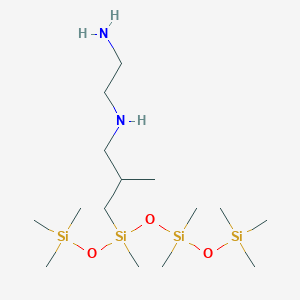
![(1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol](/img/structure/B218125.png)
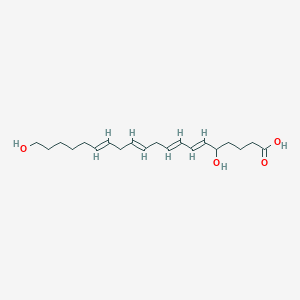
![(2Z,4Z,22Z)-26,27-dihydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2'-oxirane]-6,21-dione](/img/structure/B218146.png)
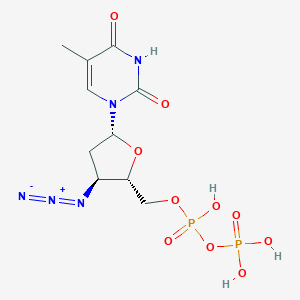
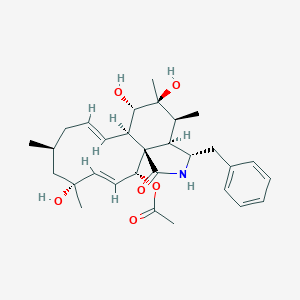
![(Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid](/img/structure/B218158.png)
![[(3aS,4S,6Z,10Z,12S,14Z,15aS)-4-hydroxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate](/img/structure/B218174.png)

